4-Epidemeclocycline Hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

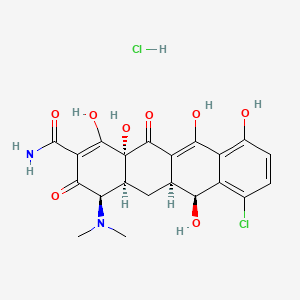

4-Epidemeclocycline Hydrochloride is a derivative of demeclocycline, belonging to the tetracycline class of antibiotics. It is known for its antibacterial properties and is used as a reference standard in pharmaceutical testing . The compound has a molecular formula of C21H21ClN2O8·HCl and a molecular weight of 501.31 .

准备方法

The synthesis of 4-Epidemeclocycline Hydrochloride involves the chemical modification of demeclocycline. The process typically includes chlorination and subsequent purification steps to obtain the hydrochloride salt. Industrial production methods focus on optimizing yield and purity through controlled reaction conditions and advanced purification techniques .

化学反应分析

4-Epidemeclocycline Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

Reduction: Reduction reactions can modify the functional groups, altering the compound’s properties.

Substitution: Common reagents such as halogens can be used to substitute specific atoms in the molecule, leading to the formation of new compounds.

科学研究应用

4-Epidemeclocycline Hydrochloride is widely used in scientific research, particularly in:

Chemistry: As a reference standard for analytical development and method validation.

Biology: Studying its effects on bacterial growth and protein synthesis.

Medicine: Investigating its potential as an antibacterial agent and its role in treating various infections.

Industry: Used in the development and testing of new antibiotics and other pharmaceutical products

作用机制

The mechanism of action of 4-Epidemeclocycline Hydrochloride is similar to that of other tetracycline antibiotics. It inhibits protein synthesis by binding to the 30S ribosomal subunit, preventing the attachment of aminoacyl tRNA to the ribosome. This action impairs bacterial growth by inhibiting the production of essential proteins .

相似化合物的比较

4-Epidemeclocycline Hydrochloride is compared with other tetracycline derivatives such as:

Demeclocycline: Known for its use in treating bacterial infections and its slower excretion rate.

Chlortetracycline: Another tetracycline antibiotic with similar antibacterial properties.

Tetracycline: The parent compound of the tetracycline class, widely used for its broad-spectrum antibacterial activity

This compound stands out due to its specific chemical modifications, which may offer unique advantages in certain applications.

生物活性

4-Epidemeclocycline hydrochloride is a derivative of demeclocycline, a member of the tetracycline class of antibiotics. This compound exhibits significant biological activity primarily through its bacteriostatic properties, inhibiting bacterial protein synthesis. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and clinical implications, supported by relevant case studies and research findings.

This compound functions by binding to the 30S and 50S ribosomal subunits in bacteria. This binding prevents the attachment of aminoacyl-tRNA to the ribosome's A site, effectively halting protein synthesis. Unlike bactericidal antibiotics, which kill bacteria directly, 4-Epidemeclocycline exhibits bacteriostatic activity, thereby inhibiting bacterial growth and allowing the host's immune system to eliminate the pathogens .

Pharmacokinetics

- Absorption : Tetracyclines are generally well absorbed from the gastrointestinal tract.

- Distribution : The drug is distributed widely in body tissues and fluids.

- Metabolism : Primarily hepatic metabolism.

- Excretion : Excreted via urine and feces; approximately 44% is eliminated in urine within 96 hours post-administration .

Clinical Applications

This compound is indicated for various bacterial infections, including:

- Lyme Disease

- Acne

- Bronchitis

- Hyponatremia due to SIADH (Syndrome of Inappropriate Antidiuretic Hormone secretion) where it helps manage fluid balance .

Case Studies and Efficacy

A systematic review of case studies highlights the efficacy and safety of demeclocycline (and by extension, its derivatives) in treating hyponatremia secondary to SIADH. The following table summarizes key findings from selected case reports:

| Author | Patient Population | Intervention | Outcome | |

|---|---|---|---|---|

| Antonelli et al. (1993) | 59-year-old man with SIADH | 300 mg DMC twice daily for 3 weeks | Resolution of SIADH symptoms after DMC discontinuation | Indicated potential for phosphate diabetes due to DMC use |

| Curtis et al. (2002) | 94-year-old man with acute SIADH | Increased DMC dosage over nine days | Fatal acute renal failure | Short-term use effective but caution required |

| Danovitch et al. (1978) | Two patients with lung cancer | 1200 mg DMC daily | Correction of hyponatremia; renal function deterioration | Effective but potential for renal function decline |

| Padfield et al. (1978) | 64-year-old man post-head injury | 300 mg DMC four times daily | Rapid correction of biochemical features of SIADH | Effective but risk of nephrotoxicity noted |

These case studies illustrate both the therapeutic potential and the risks associated with using this compound, particularly concerning renal function.

Adverse Effects and Safety Profile

While generally considered safe when used appropriately, adverse effects can include:

- Gastrointestinal disturbances (nausea, vomiting)

- Potential nephrotoxicity

- Risk of dehydration in patients with compromised fluid intake .

The safety profile underscores the necessity for careful patient monitoring during treatment, especially in vulnerable populations such as the elderly or those with pre-existing renal conditions.

常见问题

Basic Research Questions

Q. How is 4-Epidemeclocycline Hydrochloride structurally characterized, and what analytical techniques are recommended for its identification?

- Answer : Structural characterization involves nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy. The compound's canonical SMILES (

Cl.CN (C)[C@@H]1[C@@H]2C[C@@H]3[C@H](O)c4c(Cl)ccc(O)c4C(=O)C3=C(O)[C@]2(O)C(=O)C(=C1O)C(=O)N) and InChI key (from PubChem) provide critical identifiers for database matching . For routine quality control, HPLC with UV detection (e.g., 207 nm wavelength) is effective, as validated for structurally related compounds like clonidine hydrochloride .

Q. What are the recommended storage conditions and stability considerations for this compound in laboratory settings?

- Answer : Store aliquots in tightly sealed vials at 4°C, avoiding repeated freeze-thaw cycles to prevent degradation. Stability in solution depends on solvent choice (e.g., acetonitrile or methanol) and should be validated under experimental conditions . Long-term storage as a lyophilized powder at -20°C is advised for unopened samples .

Q. How can researchers validate an HPLC method for quantifying this compound in pharmaceutical formulations?

- Answer : Follow pharmacopeial guidelines (e.g., European Pharmacopoeia) using a C18 column (e.g., 150 mm × 4.6 mm, 5 μm) with a mobile phase of 0.03 M sodium dihydrogen phosphate and methanol (70:30 v/v). Validate parameters including linearity (1–10 μg/mL range), precision (RSD <2%), and recovery (98–102%) . Include system suitability tests (e.g., tailing factor <2) to ensure reproducibility .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in stability data for this compound under varying pH conditions?

- Answer : Use a factorial design to test stability across pH 3–9 buffers at 25°C and 40°C. Monitor degradation kinetics via HPLC-UV and LC-MS to identify breakdown products (e.g., epimerization or hydrolysis). Statistical tools like ANOVA can isolate pH-dependent degradation pathways, while Arrhenius modeling predicts shelf-life under accelerated conditions .

Q. How can the synthesis of this compound be optimized to improve yield and purity?

- Answer : Optimize fermentation conditions (e.g., Streptomyces strains) or semi-synthetic routes using precursor-directed biosynthesis. Purification via column chromatography (silica gel or reverse-phase) followed by recrystallization in ethanol/water mixtures enhances purity. Monitor chiral centers using circular dichroism (CD) to confirm epimeric integrity .

Q. What mechanistic approaches are used to study this compound’s interaction with bacterial ribosomes?

- Answer : Employ cryo-electron microscopy (cryo-EM) to resolve binding conformations with the 30S ribosomal subunit. Fluorescence polarization assays using labeled tetracycline analogs quantify binding affinity (Kd). Mutagenesis of rRNA hotspots (e.g., 16S rRNA) identifies resistance-conferring mutations .

Q. How do researchers address discrepancies in antimicrobial susceptibility testing (AST) data for this compound?

- Answer : Standardize AST protocols per CLSI/EUCAST guidelines. Test against isogenic bacterial strains with defined resistance mechanisms (e.g., efflux pumps, ribosomal protection proteins). Use checkerboard assays to evaluate synergies with β-lactams or aminoglycosides, resolving conflicts caused by methodological variability .

Q. Methodological Notes

- Data Contradiction Analysis : Cross-validate findings using orthogonal techniques (e.g., LC-MS vs. bioactivity assays) and replicate experiments across independent labs.

- Experimental Design : Incorporate positive/negative controls (e.g., tetracycline analogs) and blinded sample analysis to reduce bias.

- Safety Protocols : Follow GHS-compliant PPE guidelines (e.g., gloves, safety glasses) and emergency procedures for chemical exposure .

属性

IUPAC Name |

(4R,4aS,5aS,6S,12aR)-7-chloro-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN2O8.ClH/c1-24(2)14-7-5-6-10(16(27)12-9(25)4-3-8(22)11(12)15(6)26)18(29)21(7,32)19(30)13(17(14)28)20(23)31;/h3-4,6-7,14-15,25-27,30,32H,5H2,1-2H3,(H2,23,31);1H/t6-,7-,14+,15-,21-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAPVUSSHCBRCOL-MDIQSJHISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1C2CC3C(C4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)Cl)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@@H]1[C@@H]2C[C@@H]3[C@@H](C4=C(C=CC(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)Cl)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22Cl2N2O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。